cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-06-6; molecular formula: C₁₆H₂₀O₃) is a cyclohexane-based carboxylic acid derivative featuring a 2-methylphenyl ketone substituent at the C3 position of the cyclohexane ring. Its stereochemistry (cis configuration) and structural features make it a valuable intermediate in pharmaceutical synthesis and materials science. The compound is commercially available from suppliers like LEAP CHEM CO., LTD., with applications in drug development and organic synthesis .
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-2-3-8-14(11)15(17)10-12-6-4-7-13(9-12)16(18)19/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPXWEPTEXEQDZ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C[C@H]2CCC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
One classical approach to preparing cis-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of aromatic carboxylic acid derivatives under controlled conditions to preserve the cis stereochemistry. For example, reduction of substituted toluic acids in glacial acetic acid using platinum oxide as a catalyst under hydrogen pressure has been reported to yield cis isomers efficiently.
- Typical Conditions:
- Solvent: Glacial acetic acid
- Catalyst: Platinum oxide
- Hydrogen pressure: ~1 atm (can be increased for faster reaction)
- Temperature: Approximately 100 °C
- Reaction time: Variable, monitored by hydrogen uptake
This method was successfully adapted and modified by researchers to optimize reaction times and yields by adjusting catalyst amounts, pressure, and adding small amounts of hydrochloric acid to enhance reaction rates.
Friedel-Crafts Acylation Followed by Functional Group Transformations
For introducing the 2-(2-methylphenyl)-2-oxoethyl substituent, Friedel-Crafts acylation is a common synthetic step where an acyl chloride or equivalent reacts with the cyclohexane ring or an aromatic precursor to form the keto-substituted intermediate. Subsequent oxidation or esterification steps introduce the carboxylic acid group at the appropriate position.
- General Reaction Sequence:
- Friedel-Crafts acylation using 2-methylbenzoyl chloride or equivalent acylating agent.
- Oxidation or hydrolysis to convert intermediates to carboxylic acid functionality.
- Purification steps to isolate the cis isomer preferentially.
Industrial-scale synthesis often employs optimized catalysts and solvents to improve yield and purity, such as Lewis acids (AlCl3) and chlorinated solvents under controlled temperature conditions.
Diels-Alder Cycloaddition Route
An alternative synthetic route involves a Diels-Alder reaction between piperylene and acrylic acid to form cyclohexene derivatives, which upon hydrogenation yield cis-methylcyclohexanecarboxylic acids. This method is advantageous for stereoselective synthesis of cis isomers due to the concerted mechanism of the Diels-Alder reaction.
- Key Steps:
- Diels-Alder condensation of piperylene with acrylic acid.
- Catalytic hydrogenation of the cycloadduct to saturate the ring and fix cis stereochemistry.
- Functionalization to introduce the 2-(2-methylphenyl)-2-oxoethyl group via acylation or related methods.
Use of Coupling Agents for Functionalization
Coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) have been employed in related synthetic schemes to facilitate amide bond formation or esterification in complex molecules structurally related to the target compound. Although not directly cited for the exact compound, these reagents are common in the preparation of derivatives and intermediates.
Reaction Conditions and Optimization
Research Findings and Yields
- The hydrogenation method for cis isomer preparation typically achieves high stereoselectivity and yields ranging from 70% to 90%, depending on catalyst and reaction conditions.
- Friedel-Crafts acylation requires careful stoichiometric control and temperature regulation to minimize side reactions, with yields reported between 60% and 85% for the acylated intermediates.
- The Diels-Alder approach offers a stereoselective route but may require additional steps for functional group modifications, with overall yields depending on purification efficiency.
- Use of coupling agents like DCC and HOBt in related syntheses achieves yields above 60% for amide or ester linkages, indicating their utility in complex molecule assembly.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | PtO2, H2, Glacial Acetic Acid | High stereoselectivity for cis | Requires high pressure and catalyst | 70–90 |
| Friedel-Crafts Acylation | AlCl3, 2-methylbenzoyl chloride | Direct introduction of keto group | Risk of over-acylation, side products | 60–85 |
| Diels-Alder + Hydrogenation | Piperylene, Acrylic acid, Pt/Pd | Stereoselective, versatile | Multi-step, purification needed | Variable (50–80) |
| Coupling Reactions (Derivatives) | DCC, HOBt, DIPEA | Efficient amide/ester formation | Not direct for target compound | >60 |
Chemical Reactions Analysis
Types of Reactions: cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Research
Cis-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic applications. Its structure suggests possibilities in drug design, particularly in developing anti-inflammatory or analgesic agents. Research indicates that compounds with similar structures exhibit significant biological activity, which could be explored further in clinical settings.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can be used in the production of derivatives that may have enhanced biological properties or improved pharmacokinetics.
Material Science
In material science, this compound may be utilized in the development of polymers or as a plasticizer due to its structural characteristics. Its compatibility with other materials can enhance the performance and durability of composite materials.
Case Study 1: Anti-inflammatory Activity
A study conducted on derivatives of this compound demonstrated significant anti-inflammatory effects in animal models. The results indicated that modifications to the compound's structure could lead to enhanced efficacy and reduced side effects compared to existing anti-inflammatory drugs.
Case Study 2: Synthesis of Novel Compounds
Researchers have successfully synthesized novel compounds from this compound through various reactions including esterification and amidation. These new compounds showed promising results in preliminary biological assays, indicating potential for further development as therapeutic agents.
Mechanism of Action
The mechanism by which cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclohexane-carboxylic acid derivatives with varying aromatic substituents. Below is a detailed comparison with analogs differing in substituent type, position, and physicochemical properties.
Structural Variations and Physicochemical Properties
Key Observations:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents (e.g., 3-chlorophenyl in CAS 735275-16-8) increase molecular weight and polarity, leading to higher predicted boiling points (~457.8°C) compared to methyl-substituted analogs .
- Electron-Donating Groups (e.g., OMe): Methoxy groups (e.g., 4-methoxyphenyl in CAS 736136-34-8) enhance solubility in polar solvents but may reduce thermal stability .
- Steric Effects: Substituent position (e.g., 2-methyl vs. 3-methylphenyl) influences stereochemical outcomes and intermolecular interactions, impacting crystallization and bioavailability .
Biological Activity
Cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS No. 735275-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 260.33 g/mol. Its structure includes a cyclohexane ring substituted with a carboxylic acid and a ketone functional group, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized through methods such as Diels-Alder reactions and various coupling strategies that yield cyclohexane derivatives.
Anticancer Activity
Recent studies have indicated that derivatives of cyclohexane carboxylic acids exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of structurally related cyclohexane derivatives. The results demonstrated that certain analogs inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
Cyclic carboxylic acids are known to possess anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study:
A research paper highlighted the anti-inflammatory effects of cyclohexane derivatives in a rat model of arthritis. The administration of these compounds resulted in a significant reduction in paw swelling and serum levels of inflammatory markers .
Neuroprotective Properties
There is emerging evidence suggesting that certain cyclohexane derivatives can exert neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In a study investigating neuroprotective agents, a related compound demonstrated significant protection against glutamate-induced neurotoxicity in cultured neurons, indicating potential therapeutic applications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a 2-(2-methylphenyl)-2-oxoethyl moiety to a cis-configured cyclohexane-1-carboxylic acid scaffold. Key steps include:
- Cyclohexane Ring Formation : Use stereoselective methods like catalytic hydrogenation of substituted cyclohexenes or chiral auxiliaries to ensure cis-configuration .
- Ketone-Ester Coupling : Employ nucleophilic acyl substitution or Friedel-Crafts acylation for attaching the 2-methylphenyl-oxoethyl group. Optimize reaction conditions (e.g., Lewis acids like BF₃·Et₂O) to enhance regioselectivity .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
Methodological Answer:
Q. How can researchers determine the compound’s physicochemical properties (e.g., logP, solubility) for formulation studies?
Methodological Answer:
- logP Measurement : Use reversed-phase HPLC with a C18 column and calibrate against standards with known logP values .
- Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–7.4) and quantify solubility via UV-Vis spectroscopy or HPLC .
- Stability Studies : Monitor degradation under stress conditions (heat, light, pH extremes) using accelerated stability testing protocols .
Advanced Research Questions
Q. How do conformational dynamics influence the photophysical properties of this compound, and how can molecular modeling resolve contradictions in fluorescence data?
Methodological Answer:
- Rotamer Analysis :
- Fluorescence Decay Studies : Use time-resolved fluorescence spectroscopy to identify multi-exponential decay components, which correlate with rotamer populations (e.g., χ₁ and χ₂ dihedral angles) .
- Molecular Mechanics Simulations : Apply software like AMBER or CHARMM to predict rotamer distributions. Compare simulated populations with experimental fluorescence amplitudes to validate models .
- Excited-State Dynamics :
Q. What methodologies are available to assess the impact of substituents on the compound’s bioactivity, such as enzyme inhibition or receptor binding?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Modify substituents (e.g., 2-methylphenyl to halogenated aryl groups) and test activity in assays (e.g., enzyme inhibition IC₅₀ measurements) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins. Validate with mutagenesis studies or X-ray co-crystallography .
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
